Monohydroxy Etravirine is a metabolite of Etravirine, a second-generation non-nucleoside reverse transcriptase inhibitor used in the treatment of human immunodeficiency virus type 1. The compound is characterized by its specific chemical structure, which includes a hydroxymethyl group, contributing to its pharmacological properties. The primary purpose of Monohydroxy Etravirine in pharmaceutical applications is to monitor impurity levels in Etravirine formulations and to serve as a reference standard in quality control processes.
Monohydroxy Etravirine is derived from Etravirine through metabolic processes primarily involving hydroxylation. The compound is classified under the category of pharmaceutical impurities and is recognized for its role in the analytical assessment of Etravirine formulations. It has the Chemical Abstracts Service number 1246815-68-8 and its molecular formula is C20H15BrN6O2, with a molecular weight of 451.28 g/mol .
The synthesis of Monohydroxy Etravirine is not typically performed directly; instead, it arises as a metabolite during the biotransformation of Etravirine. The primary metabolic pathway involves cytochrome P450 enzymes, particularly CYP2C19, which catalyzes the formation of monohydroxylated metabolites from the dimethylbenzonitrile moiety present in Etravirine .
The synthesis process for Etravirine itself involves several steps, starting with trichloropyrimidine and utilizing various reagents such as bromine or N-bromosuccinimide for bromination. The reactions are typically conducted in solvents like tetrahydrofuran or dichloromethane at controlled temperatures ranging from 0 to 50 °C . The final product undergoes purification through recrystallization techniques to isolate Monohydroxy Etravirine as a byproduct.
Monohydroxy Etravirine features a complex molecular structure characterized by multiple functional groups. The structural formula can be represented as:
This structure includes:
The compound's stereochemistry and arrangement of substituents are crucial for its interaction with biological targets.
Monohydroxy Etravirine does not participate in significant chemical reactions under standard conditions but is primarily formed through metabolic reactions involving hydroxylation. The key reaction involves the introduction of a hydroxyl group at the benzonitrile position, facilitated by cytochrome P450 enzymes during liver metabolism .
The formation of Monohydroxy Etravirine can be monitored using ultraperformance liquid chromatography coupled with mass spectrometry (UPLC-MS), which allows for precise identification and quantification of metabolites in biological samples .
Monohydroxy Etravirine acts as a secondary metabolite that may influence the pharmacokinetics and pharmacodynamics of Etravirine. Its mechanism primarily involves:
Monohydroxy Etravirine exhibits several notable physical and chemical properties:
These properties are essential for its application in quality control and formulation development.
Monohydroxy Etravirine serves several important roles in scientific research and pharmaceutical development:
CAS No.: 29393-20-2
CAS No.: 92448-22-1
CAS No.:
CAS No.: